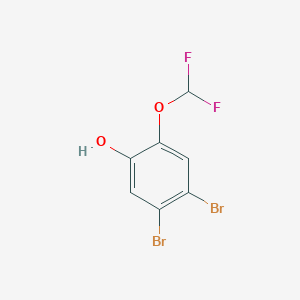![molecular formula C10H19NO2 B1450240 1-[(1-羟基环丁基)甲基]哌啶-4-醇 CAS No. 2098500-93-5](/img/structure/B1450240.png)
1-[(1-羟基环丁基)甲基]哌啶-4-醇
描述
1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol It is characterized by the presence of a piperidine ring substituted with a hydroxycyclobutylmethyl group
科学研究应用
1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
准备方法
The synthesis of 1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process typically combines multiple reactions in one step, including the removal of metalation groups, dehydroxylation, and pyridine reduction . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis.
化学反应分析
1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts like palladium or rhodium, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
作用机制
The mechanism of action of 1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclobutylmethyl group may play a role in binding to these targets, influencing their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidin-4-ol: Lacks the hydroxycyclobutylmethyl group, resulting in different chemical and biological properties.
1-Methylpiperidin-4-ol: Contains a methyl group instead of the hydroxycyclobutylmethyl group, leading to variations in reactivity and applications.
1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol:
The unique structural features of 1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol, particularly the presence of the hydroxycyclobutylmethyl group, distinguish it from these similar compounds and contribute to its specific properties and applications.
属性
IUPAC Name |
1-[(1-hydroxycyclobutyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-9-2-6-11(7-3-9)8-10(13)4-1-5-10/h9,12-13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUWUYUPNFIZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCC(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B1450162.png)
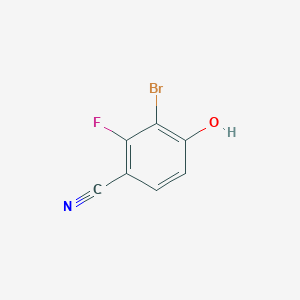
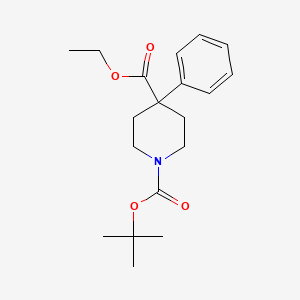
![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)

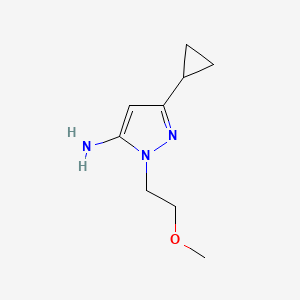
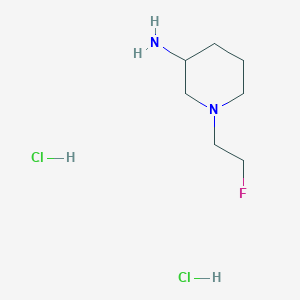
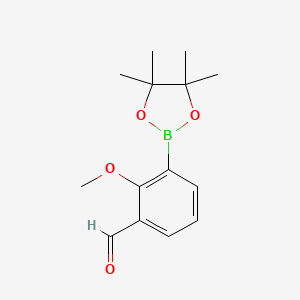
![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)
![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)
